3-hydroxyicosanoyl-CoA

Enzyme kinetics Fatty acid elongation Microsomal dehydrase

VLCFA biosynthesis researchers face a critical challenge: substituting C16 or C18 3-hydroxyacyl-CoA for the C20 congener can abolish reaction trajectory. In the Trembler mouse model, only 3-hydroxyicosanoyl-CoA bypassed a defective C18-CoA condensation step to restore normal VLCFA production. • (R)-enantiomer (CAS 226558-56-1) delivers ~60 nmol mg⁻¹ h⁻¹ plant elongase activity-the highest documented for any plant system-vs. one-third output from the (S)-form. • Optimal substrate for full four-step elongase reconstitution; drives elongation through to C24:0 in a single incubation. • Both enantiomers available; request quote for 10-250 mg. Global shipping.

Molecular Formula C41H74N7O18P3S
Molecular Weight 1078.1 g/mol
Cat. No. B1264268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyicosanoyl-CoA
Molecular FormulaC41H74N7O18P3S
Molecular Weight1078.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29?,30-,34-,35-,36+,40-/m1/s1
InChIKeyKNSVYMFEJLUJST-MJMSVFGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyicosanoyl-CoA: Overview and Structural Classification


3-Hydroxyicosanoyl-CoA (3-hydroxy-C20-CoA) is a long-chain 3-hydroxy fatty acyl-CoA thioester that functions as a key intermediate in both mitochondrial and peroxisomal fatty acid β-oxidation pathways [1]. The compound consists of a coenzyme A moiety linked via a thioester bond to a 3-hydroxyicosanoic acid (3-hydroxyeicosanoic acid) acyl chain of 20 carbon atoms [2]. As a conjugate acid of 3-hydroxyicosanoyl-CoA(4-), it exists in equilibrium with its deprotonated form at physiological pH [3]. The molecule has a molecular formula of C₄₁H₇₄N₇O₁₈P₃S and an average molecular mass of 1078.049 Da [4]. It has been identified as an endogenous human metabolite and a Saccharomyces cerevisiae metabolite, and it is classified under the long-chain fatty acyl-CoA family, specifically within the subcategory of long-chain (3R)-3-hydroxyacyl-CoAs [5].

Why Chain Length and Stereochemistry Dictate Substrate Choice


The substitution of 3-hydroxyicosanoyl-CoA with generic long-chain acyl-CoAs is scientifically invalid due to the strict chain-length specificity and stereoselectivity of the enzymes that metabolize these intermediates. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) exhibits optimal activity toward C12–C16 substrates, with activity decreasing as chain length extends to C20, creating a distinct kinetic profile that differs fundamentally from medium-chain or very-long-chain substrates [1]. Moreover, microsomal 3-hydroxyacyl-CoA dehydrase demonstrates a progressive increase in Kₘ as acyl chain length increases from C14 to C20, while Vₘₐₓ remains relatively constant, indicating that C20 substrates encounter higher diffusional or binding barriers despite comparable catalytic turnover potential [2]. Importantly, the enzyme systems involved exhibit strict stereospecificity for the L-form (or 3S-form) of 3-hydroxyacyl-CoA substrates [3]. Therefore, substituting 3-hydroxyicosanoyl-CoA with a shorter or longer chain analog—or with the incorrect stereoisomer—will produce quantitatively and qualitatively different metabolic flux data, rendering experimental results non-comparable and conclusions potentially misleading.

Key Evidence for 3-Hydroxyicosanoyl-CoA Selection


Stereospecific Elongation: (R)- vs. (S)-Enantiomer Performance

Kinetic analysis of partially purified rat liver microsomal 3-hydroxyacyl-CoA dehydrase revealed that substrates with even-numbered alkyl chains from C14 to C20 exhibit comparable Vₘₐₓ values but progressively larger Kₘ values as chain length increases [1]. Specifically, the Kₘ for a C20 3-hydroxyacyl-CoA substrate (such as 3-hydroxyicosanoyl-CoA) is significantly higher than that for a C14 substrate, despite similar Vₘₐₓ, indicating that the longer C20 chain imposes a greater kinetic barrier, likely due to reduced solubility or altered micelle presentation [1]. This differential kinetic behavior means that experimental protocols optimized for medium-chain or shorter long-chain substrates (e.g., C14 or C16) cannot be directly translated to C20 studies without adjusting substrate concentrations to account for the higher Kₘ, thereby affecting assay sensitivity and linear range.

Enzyme kinetics Fatty acid elongation Microsomal dehydrase

Cofactor Preference: NADPH vs. NADH in Reduction

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) exhibits optimal catalytic activity toward 3-hydroxyacyl-CoA substrates with chain lengths of C12 to C16 [1]. While specific kinetic parameters (k_cat, K_m) for C20 substrates are not reported in this source, the documented preference for C12–C16 over longer or shorter chains establishes that 3-hydroxyicosanoyl-CoA (C20) will be oxidized at a reduced rate compared to mid-range long-chain substrates such as 3-hydroxypalmitoyl-CoA (C16) [1]. This contrasts sharply with short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), which is optimal at C6 [1]. Consequently, the metabolic flux through LCHAD with a C20 substrate will be lower than with a C16 substrate under identical conditions, and experimental systems using C20 as a probe will yield distinct kinetic signatures.

β-oxidation LCHAD Substrate specificity

Maximal Elongation Rate in Plant Microsomes

3-Hydroxyacyl-CoA dehydrogenase from Mycobacterium smegmatis—and by extension, the broader class of 3-hydroxyacyl-CoA dehydrogenases—exhibits strict substrate stereospecificity for the L-form (3S configuration) of 3-hydroxyacyl-CoA in the oxidation reaction [1]. NADH acts twelve times more efficiently than NADPH as an electron donor for the reverse (reduction) reaction, underscoring the enzyme's cofactor selectivity [1]. This stereochemical requirement means that the (3S)-3-hydroxyicosanoyl-CoA isomer (CAS 226558-54-9) is the biologically relevant substrate, whereas the (3R)-isomer (CAS 226558-56-1) will not be recognized by the dehydrogenase active site and thus cannot serve as a functional substitute in β-oxidation studies. Procuring the incorrect stereoisomer will result in negligible enzymatic turnover, leading to false-negative results or misinterpretation of metabolic capacity.

Enzyme stereospecificity β-oxidation Assay validation

Pathway Dissection in Trembler Mouse Neuropathy Model

In the Trembler mouse model of peripheral neuropathy, which exhibits a very-long-chain fatty acid (VLCFA) deficiency, microsomal elongation studies revealed that 3-hydroxyeicosanoyl-CoA (3-OHC20-CoA) is metabolized normally to C22-CoA and C24-CoA [1]. Specifically, Trembler microsomes synthesized normal C22-CoA amounts from 3-OHC20-CoA, whereas C20-CoA formation from C18-CoA was far lower in Trembler than in control [1]. This differential behavior demonstrates that the C18-CoA condensing enzyme is the specific step impaired in the Trembler PNS, while the subsequent dehydration and reduction steps (acting on 3-OHC20-CoA) remain functional and even exhibit higher activity in the mutant [1]. Thus, 3-hydroxyicosanoyl-CoA serves as a precise metabolic probe to bypass the defective condensing enzyme step and isolate the downstream elongation machinery, a capability that shorter-chain or non-hydroxylated acyl-CoAs do not provide.

VLCFA synthesis Elongase Neurological disease model

Chain-Length Boundary: Long-Chain vs. Very-Long-Chain

Tracer-based lipidomics studies in patient-derived fibroblasts have identified S-(3-hydroxyacyl)cysteamines as degradation products specifically associated with the accumulation of 3-hydroxyacyl-CoAs [1]. In long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD), these S-(3-hydroxyacyl)cysteamines were significantly increased compared to controls and other long-chain fatty acid oxidation disorders (lcFAOD), including mitochondrial trifunctional protein deficiency (MTPD) [1]. The detection and quantitation of long-chain acyl-CoAs, including C20 species such as 3-hydroxyicosanoyl-CoA, rely on liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), which is currently the most sensitive and specific analytical method for these molecules [2]. While C20 3-hydroxyacyl-CoA is not itself the diagnostic biomarker, its accumulation in LCHADD contributes to the disease-specific metabolic signature that distinguishes LCHADD from other β-oxidation defects such as VLCADD and CPT2 deficiency, thereby justifying its inclusion in targeted lipidomics panels for differential diagnosis.

Lipidomics Biomarker Inborn errors of metabolism

Research and Industrial Applications


Plant Elongase Complex Reconstitution

3-Hydroxyicosanoyl-CoA is the preferred substrate for assaying the dehydration and reduction steps of the microsomal fatty acid elongation cycle, particularly the activity of 3-hydroxyacyl-CoA dehydrase and trans-2,3-enoyl-CoA reductase. Kinetic parameters determined with this C20 substrate [1] allow researchers to quantify the chain-length dependence of enzyme activity (progressively larger Kₘ with increasing chain length) and to study the regulation of VLCFA synthesis. The compound's demonstrated normal metabolism to C22-CoA in Trembler mouse microsomes, despite a condensing enzyme defect [2], makes it an essential tool for bypassing the initial condensation step and isolating the downstream elongation machinery.

VLCFA Deficiency Analysis in Neuropathy Models

As a long-chain (C20) 3-hydroxyacyl-CoA, this compound is an essential analytical reference standard for the accurate quantitation of C20 3-hydroxyacyl-CoA species in biological samples via LC-ESI-MS/MS, the gold-standard method for acyl-CoA analysis [3]. Its inclusion in targeted lipidomics panels is critical for distinguishing the metabolic signatures of long-chain fatty acid oxidation disorders (lcFAOD), where the accumulation of 3-hydroxyacyl-CoAs contributes to disease-specific profiles that differentiate LCHADD from VLCADD and MTPD [4].

Stereospecificity and Cofactor Selectivity Studies

The (3S)-3-hydroxyicosanoyl-CoA isomer is required for all experiments involving 3-hydroxyacyl-CoA dehydrogenase, as this enzyme class exhibits strict stereospecificity for the L-form (3S) configuration [5]. The (3R)-isomer is biologically inactive and cannot substitute in kinetic or metabolic flux assays. Researchers must procure the stereochemically defined (3S)-isomer (CAS 226558-54-9) to ensure valid and reproducible enzymatic data, particularly when studying LCHAD activity or conducting inhibitor screens.

Metabolic Engineering of VLCFA Production

The compound's differential metabolic fate in the Trembler mouse model of peripheral neuropathy [2] establishes its utility as a metabolic probe for dissecting the microsomal elongase complex. By supplying 3-hydroxyicosanoyl-CoA as a substrate, researchers can specifically interrogate the activity of the 3-hydroxyacyl-CoA dehydrase and enoyl-CoA reductase steps, independent of the condensing enzyme, enabling precise mapping of enzymatic defects in VLCFA biosynthesis associated with demyelinating disorders.

Quote Request

Request a Quote for 3-hydroxyicosanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.